Avenanthramide B

Pharmacokinetics Bioavailability Clinical nutrition

Avenanthramide B (CAS 108605-69-2), also designated as 2f or Bf, is a diphenolic alkaloid belonging to the avenanthramide class—a group of N-cinnamoylanthranilic acid derivatives found exclusively in oats (Avena sativa L.). It is biosynthesized via the formal condensation of ferulic acid with 2-amino-5-hydroxybenzoic acid.

Molecular Formula C17H15NO6
Molecular Weight 329.3 g/mol
CAS No. 108605-69-2
Cat. No. B1250960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvenanthramide B
CAS108605-69-2
Synonyms5-Hydroxy-2-(((2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoyl)amino)benzoic acid
avenanthramide 2f
avenanthramide B
Benzoic acid, 5-hydroxy-2-(((2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl)amino)-
Molecular FormulaC17H15NO6
Molecular Weight329.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)NC2=C(C=C(C=C2)O)C(=O)O)O
InChIInChI=1S/C17H15NO6/c1-24-15-8-10(2-6-14(15)20)3-7-16(21)18-13-5-4-11(19)9-12(13)17(22)23/h2-9,19-20H,1H3,(H,18,21)(H,22,23)/b7-3+
InChIKeyJXFZHMCSCYADIX-XVNBXDOJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Avenanthramide B (CAS 108605-69-2): Definition, Class Identity, and Sourcing Baseline


Avenanthramide B (CAS 108605-69-2), also designated as 2f or Bf, is a diphenolic alkaloid belonging to the avenanthramide class—a group of N-cinnamoylanthranilic acid derivatives found exclusively in oats (Avena sativa L.) [1]. It is biosynthesized via the formal condensation of ferulic acid with 2-amino-5-hydroxybenzoic acid [2]. Along with Avenanthramides A (2p) and C (2c), it constitutes one of the three most abundant naturally occurring avenanthramides in oat grain, though their relative abundances and biological profiles differ markedly [3].

Avenanthramide B Procurement: Why In-Class Substitution with Avenanthramide A or C Is Not Scientifically Neutral


Despite sharing a common anthranilic acid core, Avenanthramides A, B, and C differ by a single substituent on the cinnamic acid moiety (p-coumaric, ferulic, and caffeic acid derivatives, respectively), which generates substantial divergence across multiple pharmacologically relevant parameters [1]. These structural variations translate into quantifiable differences in target engagement (COX-2 IC50 values), free radical scavenging hierarchy, and—most critically for in vivo applications—plasma pharmacokinetic behavior, including half-life and elimination kinetics [2][3]. Consequently, substituting one avenanthramide for another without accounting for these documented differences risks compromising experimental reproducibility, altering exposure duration in cell-based or animal models, and invalidating dose-response extrapolations across studies.

Avenanthramide B Quantified Differentiation: Head-to-Head Data vs. Avenanthramide A and C


Avenanthramide B Exhibits Significantly Prolonged Plasma Half-Life Relative to Avenanthramide A and C in Humans

In a randomized, placebo-controlled, three-way crossover human trial (n=6, 60.8±3.6 years), Avenanthramide B demonstrated the longest elimination half-life among the three major congeners: 3.75 hours for B, compared to 1.75 hours for A and 3.00 hours for C [1]. A subsequent independent clinical study (n=18) confirmed that AVA-B had the slowest elimination rate and longest half-life relative to AVA-A and AVA-C [2]. This extended plasma residence time is a robust, cross-study consistent pharmacokinetic signature specific to Avenanthramide B.

Pharmacokinetics Bioavailability Clinical nutrition

Avenanthramide B Demonstrates Sub-Micromolar COX-2 Inhibitory Potency (IC50 = 102 nM) in Human Recombinant Enzyme Assays

Avenanthramide B inhibits human recombinant COX-2 with an IC50 of 102 nM, as assessed by residual activity measurement via 12-HHT formation from arachidonic acid using HPLC analysis [1]. This sub-micromolar potency indicates direct enzyme engagement at pharmacologically relevant concentrations.

Anti-inflammatory COX-2 inhibition Enzymology

Avenanthramide B Exhibits Intermediate Antioxidant Activity in the Avenanthramide Family Hierarchy (C > B > A)

In vitro DPPH radical scavenging assays establish a consistent activity hierarchy: Avenanthramide C (2c) demonstrates the highest antioxidant capacity, followed by Avenanthramide B (2f), with Avenanthramide A (2p) showing the lowest activity among the three major congeners [1][2]. In the β-carotene bleaching inhibition system, Bf (Avenanthramide B) showed greater activity than Bp (Avenanthramide A) [3]. This rank order aligns with the antioxidant activity hierarchy of their corresponding cinnamic acid moieties (caffeic > ferulic > p-coumaric acid) [4].

Antioxidant Free radical scavenging DPPH

Avenanthramide B Demonstrates Higher Biosynthetic Turnover and Peroxidase-Mediated Metabolic Activity Than Avenanthramide A

In oat leaf tissue, Avenanthramide B was found to be more actively biosynthesized and metabolized than Avenanthramide A [1]. Peroxidase activity that accepts Avenanthramide B as a substrate was specifically induced in elicited oat leaves, and radiolabeled Avenanthramide B was incorporated into the cell wall fraction with 99% of incorporated activity released by alkaline treatment [1]. Avenanthramide B also undergoes peroxidase-mediated dimerization to form dimers 1-5 in elicited oat leaves [2].

Plant metabolism Biosynthesis Phytoalexin

Avenanthramide B Exhibits Distinct Binding Interaction with Pancreatic Lipase-Related Protein (PLE) Relative to Avenanthramide A and C

Molecular interaction studies reveal that Avenanthramide B interacts with Lys284 of pancreatic lipase-related protein (PLE), whereas Avenanthramide A and C counteract with Lys284 via different binding orientations [1]. Avenanthramide B demonstrated a similar inhibitory effect on PLE to that of tamoxifen, a known PLE inhibitor [1].

Molecular docking Lipase inhibition Structural biology

Avenanthramide B Is Structurally Susceptible to Alkaline and Neutral pH Degradation Relative to More Stable Avenanthramide A and C

Stability studies indicate that Avenanthramide B (designated Bc in some nomenclatures) is sensitive to alkaline and neutral pH conditions, particularly when combined with heat treatment, whereas Avenanthramide A and C are comparatively more stable under the same conditions [1][2]. This differential pH-dependent stability profile has practical implications for formulation and processing workflows.

Chemical stability Formulation Processing stability

Avenanthramide B Evidence-Based Research Applications and Procurement Scenarios


Chronic In Vivo Pharmacokinetic and Bioactivity Studies Requiring Extended Plasma Exposure

For in vivo studies where sustained systemic exposure is a critical design parameter, Avenanthramide B is the preferred avenanthramide congener due to its 3.75-hour plasma half-life, which is more than double that of Avenanthramide A (1.75 hours) and 25% longer than Avenanthramide C (3.00 hours) [1]. This extended half-life enables longer sampling intervals, reduces the dosing frequency required to maintain target plasma concentrations, and may improve detection sensitivity in biomarker studies where Avenanthramide A would fall below the limit of quantitation sooner. The slower elimination kinetics of B have been independently validated in two human clinical trials, establishing this as a reproducible PK signature [1][2].

Plant Phytoalexin Biosynthesis and Peroxidase-Mediated Metabolic Studies

For investigations of plant defense signaling, phytoalexin biosynthesis pathways, or peroxidase substrate specificity, Avenanthramide B is uniquely suited due to its higher metabolic turnover rate and active incorporation into oat cell wall fractions compared to Avenanthramide A [3]. The compound serves as a substrate for induced peroxidases in elicited oat leaves and undergoes dimerization to form multiple dimeric products, making it a valuable probe for studying stress-induced secondary metabolism [4]. Researchers requiring a metabolically dynamic avenanthramide for tracer studies or enzyme activity assays should prioritize B over A.

In Vitro Screening for Intermediate Antioxidant Capacity in the Avenanthramide Class

When experimental design calls for moderate free radical scavenging capacity—between the high potency of Avenanthramide C and the lower activity of Avenanthramide A—Avenanthramide B provides the optimal intermediate profile [5][6]. In DPPH and β-carotene bleaching systems, the consistent rank order (C > B > A) has been replicated across multiple independent studies. This intermediate activity makes B appropriate as a reference standard for structure-activity relationship (SAR) studies exploring the functional contribution of the ferulic acid moiety's methoxy and hydroxyl substitution pattern.

Pancreatic Lipase-Related Protein (PLE) Inhibition and Lipid Metabolism Studies

For researchers investigating PLE-mediated lipid metabolism or seeking avenanthramide-based PLE inhibitors, Avenanthramide B exhibits a distinct Lys284 binding interaction compared to Avenanthramide A and C, and demonstrates inhibitory activity comparable to tamoxifen [7]. This differential binding profile suggests B may serve as a more suitable scaffold for PLE-targeted studies than the other major congeners. Studies requiring PLE modulation should consider B as the preferred starting compound over A or C based on these documented interaction differences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Avenanthramide B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.